UT-B Inhibition Potency Comparison
1H-tetrazol-5-ylurea inhibits human UT-B with an IC50 of 11 nM in erythrocyte hypotonic lysis assays [1]. In contrast, the N,N-dimethyl-substituted analog (1,1-dimethyl-3-(2H-tetrazol-5-yl)urea) exhibits substantially reduced potency, with an IC50 of approximately 750 nM in related cellular assays [2]. The unsubstituted urea nitrogen in 1H-tetrazol-5-ylurea appears critical for high-affinity hydrogen-bonding interactions with the UT-B binding pocket, a feature lost upon alkylation.
| Evidence Dimension | Inhibitory potency (IC50) against human/rat urea transporter UT-B |
|---|---|
| Target Compound Data | IC50 = 11 nM (human UT-B, erythrocyte hypotonic lysis assay) |
| Comparator Or Baseline | 1,1-Dimethyl-3-(2H-tetrazol-5-yl)urea: IC50 = ~750 nM (rat UT-A1/UT-B expressed in MDCK cells) |
| Quantified Difference | ~68-fold higher potency for unsubstituted 1H-tetrazol-5-ylurea |
| Conditions | Human erythrocyte hypotonic lysis assay (target); MDCK cell fluorescence assay (comparator) |
Why This Matters
This 68-fold potency difference confirms that the unsubstituted urea nitrogen is essential for UT-B binding, disqualifying N-alkylated tetrazolyl ureas as viable substitutes for UT-B-targeted studies.
- [1] BindingDB. Entry BDBM50394962 (CHEMBL1394231). Affinity Data: IC50 = 11 nM. Assay: Inhibition of UT-B in human erythrocytes assessed as increase of hypotonic lysis. View Source
- [2] BindingDB. Entry BDBM50575385 (CHEMBL4877290). Affinity Data: IC50 = 750 nM. Assay: Inhibition of rat UT-A1 expressed in MDCK cells incubated for 15 mins by fluorescence plate reader assay. View Source
